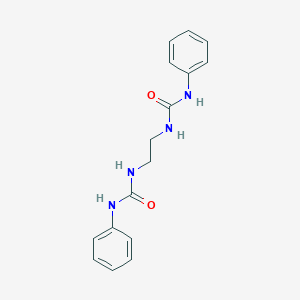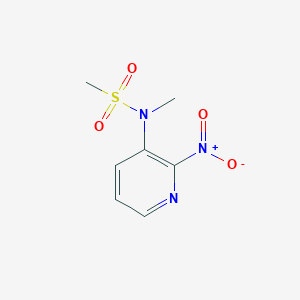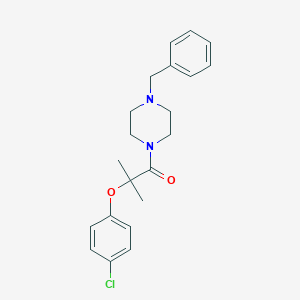
1,2-Bis(phenylureido)ethane
Übersicht
Beschreibung
1,2-Bis(phenylureido)ethane, also known as BPE, is a molecule that has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. BPE is a symmetrical molecule with two urea groups attached to an ethane backbone.
Wirkmechanismus
The mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, but it is believed to act by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins. 1,2-Bis(phenylureido)ethane has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. In cancer cells, 1,2-Bis(phenylureido)ethane has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1,2-Bis(phenylureido)ethane has been shown to have a low toxicity profile, making it a potential candidate for drug development. 1,2-Bis(phenylureido)ethane has been reported to have no significant effect on the liver and kidney function, hematological parameters, and lipid profile in animal models. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-Bis(phenylureido)ethane is its broad-spectrum activity against bacteria, fungi, and viruses. 1,2-Bis(phenylureido)ethane also has a low toxicity profile, making it a potential candidate for drug development. However, one of the limitations of 1,2-Bis(phenylureido)ethane is its low solubility in water, which can limit its applications in aqueous systems. In addition, the mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, which can hinder its optimization for specific applications.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Bis(phenylureido)ethane. One of the potential applications of 1,2-Bis(phenylureido)ethane is as a bioactive compound in the food industry, where it can be used as a preservative to inhibit the growth of bacteria and fungi. 1,2-Bis(phenylureido)ethane can also be used as a potential candidate for cancer treatment, where it can be optimized for specific cancer types. In addition, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.
Conclusion
In conclusion, 1,2-Bis(phenylureido)ethane is a symmetrical molecule with two urea groups attached to an ethane backbone. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. 1,2-Bis(phenylureido)ethane has been extensively studied for its antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has a low toxicity profile, making it a potential candidate for drug development. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(phenylureido)ethane has been extensively studied for its potential applications as a bioactive compound. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has been tested against various bacterial and fungal strains, including drug-resistant strains, and has shown promising results in inhibiting their growth. In addition, 1,2-Bis(phenylureido)ethane has been shown to exhibit cytotoxic effects against cancer cell lines, making it a potential candidate for cancer treatment. 1,2-Bis(phenylureido)ethane has also been tested against different viruses, including herpes simplex virus and human immunodeficiency virus, and has shown antiviral activity.
Eigenschaften
CAS-Nummer |
849-97-8 |
|---|---|
Produktname |
1,2-Bis(phenylureido)ethane |
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
1-phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C16H18N4O2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) |
InChI-Schlüssel |
CDTIOGUIESQOJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


